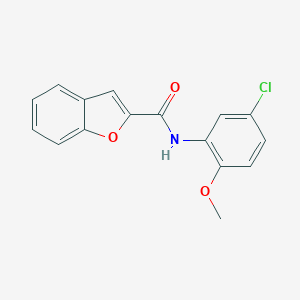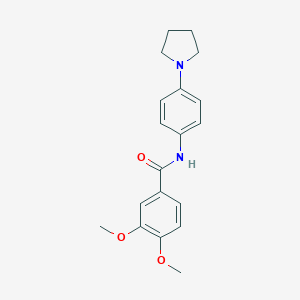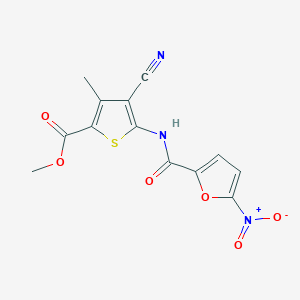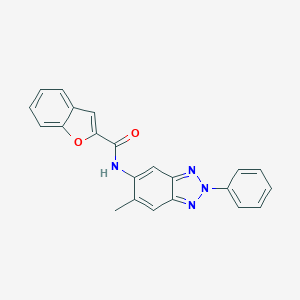![molecular formula C26H19N3O3 B278580 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278580.png)
4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Pyridine Moiety: This step might involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.
Benzyloxy Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide: The final step usually involves the formation of the amide bond through reactions like amidation or using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents like halogens (Br₂, Cl₂), nucleophiles (NaOH, NH₃), or electrophiles (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to amine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases where its target pathways are involved.
Industry: As an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action would depend on the specific biological target of the compound. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interfering with Biological Pathways: Affecting processes like signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-(benzyloxy)-N-(2-pyridin-3-yl)benzamide
- 4-(benzyloxy)-N-(1,3-benzoxazol-5-yl)benzamide
- N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Uniqueness
The uniqueness of 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide lies in its specific combination of functional groups, which might confer unique binding properties, reactivity, and biological activity compared to its analogs.
特性
分子式 |
C26H19N3O3 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
4-phenylmethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C26H19N3O3/c30-25(19-8-11-22(12-9-19)31-17-18-5-2-1-3-6-18)28-21-10-13-24-23(15-21)29-26(32-24)20-7-4-14-27-16-20/h1-16H,17H2,(H,28,30) |
InChIキー |
VJUFMRNNDHOKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B278498.png)
![N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B278501.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)


![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278517.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

